molecular formula C11H19NO B2400835 4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one CAS No. 1513233-06-1

4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one

Cat. No.: B2400835
CAS No.: 1513233-06-1
M. Wt: 181.279
InChI Key: CWAGRDYHBLGHBG-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H19NO. It is characterized by a cyclohexanone core structure substituted with a 3,3-dimethylazetidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3,3-dimethylazetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by the addition of 3,3-dimethylazetidine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and conditions. For example, a practical route to synthesize cyclohexanone-related compounds involves aldol condensation, protection of the ketone group, and subsequent oxidation steps. These methods are designed to be efficient and yield high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexanone core may also play a role in binding to target molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the azetidine ring.

    3,3-Dimethylazetidine: Lacks the cyclohexanone core.

    4-(3,3-Dimethylazetidin-1-yl)cyclohexanol: A reduced form of the target compound.

Uniqueness

4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone core and the 3,3-dimethylazetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-11(2)7-12(8-11)9-3-5-10(13)6-4-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGRDYHBLGHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513233-06-1
Record name 4-(3,3-dimethylazetidin-1-yl)cyclohexan-1-one
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